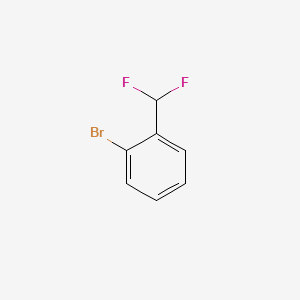

1-Bromo-2-(difluoromethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(difluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYPQIOCZSWSDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375607 | |

| Record name | 1-bromo-2-(difluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845866-82-2 | |

| Record name | 1-bromo-2-(difluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-2-(difluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Bromo 2 Difluoromethyl Benzene

Strategies for Direct Difluoromethylation of Aromatic Systems

Direct difluoromethylation of aromatic compounds like bromobenzene (B47551) presents unique challenges. Modern synthetic chemistry has produced a variety of methods to forge the crucial C(sp²)–CF2H bond, categorized by the nature of the difluoromethylating intermediate.

Electrophilic difluoromethylation involves the reaction of an electron-rich aromatic ring with a reagent that delivers an "electrophilic" difluoromethyl cation equivalent. While less common than other methods, specialized reagents have been developed for this purpose. One such approach utilizes a hypervalent iodine(III) reagent functionalized with difluoroacetoxy ligands, which can perform C-H difluoromethylation on heteroarenes under photolytic conditions. rsc.org Another strategy involves the development of bench-stable, electrophilic (phenylsulfonyl)difluoromethylating reagents. These compounds can functionalize various nucleophiles, including arenes, under mild, transition-metal-free conditions, providing an efficient route to PhSO2CF2-containing molecules which can subsequently be converted to their CF2H analogues. nih.gov

Nucleophilic difluoromethylation methods are more prevalent and typically involve the cross-coupling of an aryl halide, such as 1-bromobenzene, with a nucleophilic difluoromethyl source. These pathways often rely on transition-metal catalysis.

Difluorocarbene (:CF2) is a versatile intermediate that can be generated from various inexpensive precursors like chlorodifluoromethane (B1668795) (ClCF2H) or sodium chlorodifluoroacetate (ClCF2CO2Na). cas.cnnih.govacs.org Although inherently electrophilic, its reactivity can be harnessed in transition-metal-catalyzed cycles to achieve formal nucleophilic difluoromethylation of aryl halides.

In one significant development, a palladium-catalyzed method was devised to couple arylboronic acids with ClCF2H. nih.gov Mechanistic studies suggest the reaction proceeds through the formation of a palladium-difluorocarbene complex. This intermediate effectively enables the synthesis of a wide range of difluoromethylated arenes. nih.govthieme-connect.com This approach highlights how the reactivity of the traditionally electrophilic difluorocarbene can be inverted through metal catalysis to functionalize arylboronic acids, which could be prepared from 1-bromobenzene. cas.cnnih.gov

Table 1: Palladium-Catalyzed Difluoromethylation of Arylboronic Acids with ClCF2H nih.govthieme-connect.com This table is representative of the general methodology and not specific to 1-bromo-2-(difluoromethyl)benzene precursors.

| Entry | Arylboronic Acid/Ester | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Methoxycarbonylphenylboronic acid | Methyl 4-(difluoromethyl)benzoate | 85 |

| 2 | 4-Acetylphenylboronic acid | 1-(4-(Difluoromethyl)phenyl)ethan-1-one | 83 |

| 3 | 3-Cyanophenylboronic acid | 3-(Difluoromethyl)benzonitrile | 78 |

Another approach involves the palladium-catalyzed reaction of aryl boronic acids with bromodifluoroacetate, where a difluorocarbene pathway is also implicated. acs.org

Organosilicon reagents have emerged as stable, less toxic, and effective nucleophilic partners in cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com Reagents like (bromodifluoromethyl)trimethylsilane (B180072) (Me3SiCF2Br) and trimethylsilyldifluoromethane (TMSCF2H) are valuable sources for the CF2H group. nih.govacs.org

Copper-mediated coupling of aryl iodides with TMSCF2H in the presence of a fluoride (B91410) source like CsF provides a direct, one-step method for synthesizing difluoromethylarenes. acs.org This method is tolerant of various functional groups, including aromatic bromides, making it potentially applicable for the selective difluoromethylation of a dihalobenzene. acs.org A combination of Me3SiCF2Br with triphenylphosphine (B44618) can generate a difluorinated phosphorus ylide (Ph3P=CF2), which acts as a nucleophilic difluoromethylating agent for certain substrates. nih.gov The generation of a stabilized α-difluoromethylene carbanion from β-difluoromethylene silyl (B83357) aldehydes via a sigmaaldrich.comnih.gov-Brook rearrangement also represents a novel strategy for creating diverse organodifluorine compounds. google.com

Table 2: Copper-Mediated Difluoromethylation of Aryl Iodides with TMSCF2H acs.org This table demonstrates the general scope of the reaction.

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Iodoanisole | 1-(Difluoromethyl)-4-methoxybenzene | 85 |

| 2 | 1-Iodo-4-nitrobenzene | 1-(Difluoromethyl)-4-nitrobenzene | 78 |

| 3 | 1-Bromo-4-iodobenzene | 1-Bromo-4-(difluoromethyl)benzene | 82 |

Radical-Mediated Difluoromethylation Methods

Radical difluoromethylation has become a powerful tool for the late-stage functionalization of complex molecules due to its mild reaction conditions and high functional group tolerance. princeton.edu These methods typically involve the generation of a difluoromethyl radical (•CF2H) which is then incorporated into an aromatic system via a metal-catalyzed cross-coupling cycle.

A highly effective strategy employs a dual metallaphotoredox catalytic system. princeton.edunih.govprinceton.edu In this process, a photocatalyst absorbs visible light to initiate a single electron transfer event, while a nickel catalyst engages in a cross-coupling cycle with the aryl bromide. princeton.edunih.gov Bromodifluoromethane (B75531) (BrCF2H) is often used as the •CF2H source, where a silyl radical, generated through the photoredox cycle, abstracts the bromine atom to produce the key difluoromethyl radical. nih.govprinceton.edu This method is particularly suitable for the direct difluoromethylation of aryl bromides, including functionalized drug analogues. princeton.edu

The mechanism of metallaphotoredox-catalyzed difluoromethylation is predicated on single electron transfer (SET) events. princeton.edunih.gov The proposed catalytic cycle begins with the excitation of a photocatalyst (e.g., an iridium complex) by light. The excited photocatalyst reduces a silane (B1218182) to generate a silyl radical and a reduced photocatalyst. The silyl radical then abstracts a bromine atom from BrCF2H to form the difluoromethyl radical (•CF2H). nih.gov

Concurrently, a Ni(0) catalyst undergoes oxidative addition into the C-Br bond of 1-bromobenzene to form a Ni(II)-aryl intermediate. princeton.edunih.gov This intermediate traps the •CF2H radical to yield a high-valent aryl-Ni(III)-CF2H complex. Subsequent reductive elimination from this complex furnishes the desired this compound product and a Ni(I) species. Finally, a SET from the reduced photocatalyst to the Ni(I) species regenerates both the ground-state photocatalyst and the active Ni(0) catalyst, thus closing both catalytic cycles. princeton.edunih.gov Radical nucleophilic substitution of certain sulfones by phenolates has also been shown to proceed through a SET process to access difluoromethylated ethers. springernature.com

Photocatalytic Difluoromethylation Strategies

Visible-light photocatalysis has emerged as a powerful and environmentally benign tool for the formation of C-CF2H bonds. These methods often proceed under mild conditions and exhibit high functional group tolerance. The introduction of a difluoromethyl group onto a brominated aromatic scaffold can be achieved through the generation of difluoromethyl radicals from various precursors.

Late-stage difluoromethylation, which involves introducing the CF2H group in the final steps of a synthesis, is particularly valuable as it can modify the properties of complex molecules. nih.gov Photocatalytic approaches are well-suited for this purpose, leveraging the unique reactivity of photogenerated radical species. nih.govmdpi.com

One common strategy involves the use of a photocatalyst, such as iridium or ruthenium complexes, which becomes excited upon absorbing visible light. nih.govmdpi.com The excited photocatalyst can then engage in a single-electron transfer (SET) process with a suitable difluoromethyl source. For instance, reagents like zinc difluoromethanesulfinate (DFMS) or bromodifluoromethane can serve as precursors to the •CF2H radical. nih.govrsc.org

The general mechanism for the photocatalytic difluoromethylation of an aryl halide like bromobenzene would proceed as follows:

Photoexcitation: The photocatalyst (PC) absorbs light to form an excited state (PC*).

Radical Generation: The excited photocatalyst interacts with a difluoromethyl precursor to generate the •CF2H radical. This can occur through either an oxidative or reductive quenching cycle.

Radical Addition: The nucleophilic •CF2H radical adds to the aromatic ring of the substrate (e.g., bromobenzene). mdpi.com

Rearomatization: The resulting radical intermediate is then oxidized and deprotonated to afford the final difluoromethylated aromatic product.

While direct C-H difluoromethylation of arenes is an active area of research, the difluoromethylation of aryl halides offers an alternative route. nih.gov The electrophilic nature of the chlorodifluoromethyl radical (•CF2Cl) has been explored as a surrogate for the nucleophilic difluoromethyl radical, expanding the scope of accessible products. nih.govmdpi.com

Table 1: Examples of Photocatalytic Difluoromethylation Systems

| Photocatalyst | Difluoromethyl Source | Substrate Type | Key Features |

|---|---|---|---|

| Ru(bpy)₃²⁺ | Chlorodifluoroacetic anhydride | (Hetero)arenes | Generates electrophilic •CF2Cl radical, effective for electron-rich arenes. nih.gov |

| Ir(ppy)₃ | CF₂HPPh₃Br | Indoles | Proceeds under blue LED irradiation with a base. nih.gov |

| 5,12-diphenyl-5,12-dihydroquinoxalino[2,3-b]quinoxaline | Not specified | Dibenzazepines | Redox-neutral and environmentally benign transformation. nih.gov |

| Covalent Organic Frameworks (COFs) | Not specified | Heterocycles | Utilizes dual reactive centers for efficient charge separation and radical generation. nih.govacs.org |

Regioselective Bromination of Difluoromethylated Benzenes

The introduction of a bromine atom onto a difluoromethylated benzene (B151609) ring is a critical step in synthesizing the target compound. The regiochemical outcome of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring.

Ortho-Selective Halogenation Protocols

Achieving ortho-selective halogenation of an aromatic ring bearing an electron-withdrawing group like difluoromethyl is a significant synthetic challenge. Standard electrophilic bromination tends to favor meta-substitution. However, several strategies have been developed to direct the incoming electrophile to the ortho position.

Directed ortho-metalation (DoM) is a powerful, though often substrate-limited, traditional method. More recent approaches focus on catalytic systems. For instance, ammonium (B1175870) salt-catalyzed processes have shown high ortho-selectivity in the chlorination of phenols using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH). scientificupdate.com The catalyst is believed to form an N-halo intermediate, and the counter-ion plays a crucial role in directing the halogenation to the ortho position through hydrogen bonding with the phenolic proton. scientificupdate.com

While developed for phenols, the principles of using directing groups and specialized catalytic systems can be adapted for difluoromethylbenzene. Another approach involves the use of N-halosuccinimides in fluorinated alcohols like hexafluoroisopropanol (HFIP), which can provide high regioselectivity under mild conditions. nih.gov For phenolic substrates, using N-bromosuccinimide (NBS) in ACS-grade methanol (B129727) with a catalytic amount of para-toluenesulfonic acid (p-TsOH) has proven effective for mono-ortho-bromination. nih.gov

Table 2: Methodologies for Ortho-Selective Halogenation

| Reagent/Catalyst System | Substrate Type | Key Features | Reference |

|---|---|---|---|

| Ammonium Salt / DCDMH | Phenols | 1 mol% catalyst loading, high ortho-selectivity, tolerant of various functional groups. | scientificupdate.com |

| NBS / p-TsOH in Methanol | Phenols, Naphthols | Fast reaction times (15-20 min), >86% yields on a gram scale. | nih.gov |

| N-Halosuccinimides in HFIP | Arenes, Heterocycles | Mild conditions, high regioselectivity, applicable to sequential reactions. | nih.gov |

Influence of Fluorine and Difluoromethyl Groups on Aromatic Substitution

The regiochemical outcome of electrophilic aromatic substitution is dictated by the electronic properties of the substituents on the benzene ring. Both fluorine and the difluoromethyl group (-CF2H) are electron-withdrawing and have a significant impact on the reactivity and orientation of substitution.

The difluoromethyl group, like the trifluoromethyl group (-CF3), is a powerful deactivator of the aromatic ring towards electrophilic attack due to its strong inductive electron-withdrawing effect (-I). nih.gov This deactivation makes the substitution reaction slower. The -CF2H group is considered a meta-director for electrophilic aromatic substitution. This is because the deactivating inductive effect is felt most strongly at the ortho and para positions, making the meta position the least deactivated and therefore the most favorable site for electrophilic attack.

The fluorine atom itself is also an electronegative element that deactivates the ring through induction. However, it can also donate electron density through resonance (+R effect) from its lone pairs. This resonance effect primarily directs incoming electrophiles to the para position, and to a lesser extent, the ortho position.

In the case of difluoromethylbenzene, the strong meta-directing influence of the -CF2H group dominates. Therefore, direct electrophilic bromination of difluoromethylbenzene would be expected to yield primarily 1-bromo-3-(difluoromethyl)benzene. To achieve the desired ortho-substitution to form this compound, the specialized protocols mentioned in section 2.2.1 are necessary to overcome this inherent electronic preference. The interplay of these electronic effects underscores the challenges in synthesizing specifically substituted fluorinated aromatics. nih.gov

Multi-Step Synthetic Sequences and Key Intermediates

The synthesis of this compound often involves a multi-step approach where the sequence of bromination and difluoromethylation is strategically planned to ensure the correct regiochemistry. The choice of starting material and key intermediates is crucial for the success of the synthesis.

One plausible retrosynthetic approach involves starting with a precursor where the desired ortho relationship is already established or can be easily installed. For example, a synthetic sequence could begin with an ortho-substituted aniline (B41778) or phenol.

A potential synthetic route could be:

Starting Material: 2-Bromotoluene.

Difluoromethylation: Introduction of the difluoromethyl group. This is a challenging transformation on a methyl group. A more common approach is to first functionalize the methyl group.

Alternative Route: Start with an ortho-amino or ortho-hydroxy benzoic acid.

A more practical multi-step synthesis might involve:

Starting with 2-bromoaniline: Diazotization followed by a Schiemann reaction or a variation thereof could introduce a fluorine atom, but not a difluoromethyl group directly. orgsyn.org

Starting with a difluoromethylated precursor: One could start with (difluoromethyl)benzene (B1298653) and then perform a regioselective bromination. As discussed, this would require a directed ortho-bromination protocol to avoid the thermodynamically favored meta-product.

Building from a pre-functionalized ring: A common strategy for complex substituted benzenes is to use functional group interconversions. youtube.com For example, starting with 2-aminobenzoic acid, the amino group can be used to direct subsequent reactions or be converted into the desired bromo substituent via a Sandmeyer reaction, while the carboxylic acid could be a handle for introducing the difluoromethyl group.

A synthesis described for the related compound 1-bromo-2,3-difluorobenzene (B1273032) involves the halogenation and subsequent dehydrohalogenation of a tetrafluorocyclohexene derivative, highlighting that building the aromatic ring from a cyclic precursor is also a viable, albeit complex, strategy. chemicalbook.com

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. beilstein-journals.org Applying these principles to the synthesis of this compound can lead to more sustainable and efficient manufacturing.

Key areas for green chemistry improvements include:

Catalysis: The use of catalytic methods, such as the photocatalytic strategies for difluoromethylation or the ammonium salt-catalyzed ortho-bromination, is inherently greener than using stoichiometric reagents. scientificupdate.comrsc.org Catalysts reduce waste by being used in small amounts and allowing for milder reaction conditions.

Solvent Choice: Many traditional organic syntheses use volatile and often toxic organic solvents. Research into using greener solvents, such as water, ionic liquids, or even performing reactions in solvent-free conditions, is a major focus of green chemistry. beilstein-journals.orgbenthamscience.com The use of methanol in ortho-bromination is an example of using a more common, albeit still flammable, solvent. nih.gov

Energy Efficiency: Photocatalytic reactions that operate at room temperature using visible light are more energy-efficient than reactions requiring high temperatures for extended periods. nih.govmdpi.com Similarly, the development of continuous-flow reactor technologies can offer better heat and mass transfer, leading to improved efficiency and safety. beilstein-journals.org

Waste Reduction: Choosing reaction pathways that avoid the formation of large amounts of salt byproducts, as seen in some older diazotization or metal-amide-based isomerization reactions, is a crucial consideration. google.comgoogle.com

By integrating these principles, the synthesis of this compound can be made more environmentally friendly, safer, and more cost-effective.

Reactivity Profiles and Transformational Chemistry of 1 Bromo 2 Difluoromethyl Benzene

Exploration of the Carbon-Bromine Bond Reactivity

The C(sp²)-Br bond in 1-Bromo-2-(difluoromethyl)benzene is a focal point for synthetic transformations, enabling the introduction of diverse functionalities onto the aromatic ring.

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wikipedia.org this compound serves as an excellent electrophilic partner in these transformations.

Palladium catalysts are widely employed for their high functional group tolerance and effectiveness in catalyzing a broad range of cross-coupling reactions. wikipedia.org In the context of this compound, palladium-catalyzed reactions provide a powerful tool for constructing complex molecular architectures. A general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. For instance, the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base yields a biaryl product. The reaction of 1-bromo-2-(chloromethyl)benzene (B1268061) with various arylboronic acids has been shown to proceed with high selectivity for the C(sp²)-Br bond, affording the corresponding biphenyl (B1667301) derivatives in good to excellent yields. nih.gov

Carbonylative Cross-Coupling: Palladium catalysts can also facilitate the insertion of carbon monoxide (CO) to form ketones. The carbonylative cross-coupling of unactivated difluoroalkyl iodides and bromides with alkylboranes under a carbon monoxide atmosphere has been developed, providing a direct route to alkyldifluoroalkyl ketones. acs.org This methodology is tolerant of a wide array of functional groups. acs.org

Debenzylative Cross-Coupling: A palladium-catalyzed debenzylative cross-coupling of aryl benzyl (B1604629) sulfides with aryl bromides allows for the synthesis of diaryl sulfides. This process involves a tricatalytic cycle that includes C-S bond cleavage and formation. organic-chemistry.org

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Biaryl |

| Carbonylative Coupling | Alkylborane / CO | [PdCl(C₃H₅)]₂ / IPr·HCl | Alkyldifluoroalkyl ketone |

| Debenzylative Coupling | Aryl benzyl sulfide | Pd(dba)₂ / NiXantPhos | Diaryl sulfide |

As a more abundant, cost-effective, and less toxic alternative to palladium, iron has emerged as a promising catalyst for cross-coupling reactions. nih.govacs.org Iron catalysts can effectively promote the formation of carbon-carbon bonds. Simple ferric salts have been shown to catalyze the stereoselective coupling of alkenyl halides with Grignard reagents. nih.gov While specific examples directly involving this compound are less documented in readily available literature, the principles of iron-catalyzed cross-coupling are applicable. These reactions often proceed through radical pathways or involve organoiron intermediates. nih.gov The use of additives like N,N,N′,N′-tetramethyl-1,2-ethylenediamine (TMEDA) or N-heterocyclic carbene (NHC) ligands can broaden the substrate scope and improve selectivity. nih.gov

In molecules containing multiple halogen atoms, achieving selective activation of one C-X bond over another is a significant synthetic challenge. The C(sp²)-Br bond is generally more reactive than a C(sp²)-Cl bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for the selective functionalization of polyhalogenated aromatic compounds. For instance, in the palladium-catalyzed Suzuki-Miyaura coupling of 1-bromo-4-chlorobenzene (B145707) derivatives, the C-Br bond is selectively cleaved and coupled with the boronic acid, leaving the C-Cl bond intact for subsequent transformations. This selectivity is crucial for the stepwise synthesis of complex, unsymmetrical poly-substituted aromatic structures. The choice of palladium catalyst and ligands can further enhance this selectivity. nih.gov

Nucleophilic Substitution Reactions

Nucleophilic substitution on an aryl halide like this compound typically requires harsh reaction conditions or the presence of strong electron-withdrawing groups on the aromatic ring. The reaction generally proceeds through a bimolecular (SNAr) or an elimination-addition (benzyne) mechanism. pressbooks.pub The difluoromethyl group, being electron-withdrawing, can facilitate nucleophilic aromatic substitution to some extent by stabilizing the intermediate Meisenheimer complex in an SNAr pathway. Common nucleophiles for these reactions include alkoxides, thiolates, and amines.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful method for converting aryl halides into organometallic reagents, which can then react with a wide range of electrophiles. This transformation typically involves the reaction of the aryl halide with an organolithium or Grignard reagent.

For this compound, treatment with a strong base like n-butyllithium can lead to a bromine-lithium exchange, forming 2-(difluoromethyl)phenyllithium. This organolithium species is a potent nucleophile and can be used to form new carbon-carbon or carbon-heteroatom bonds.

Alternatively, reaction with magnesium metal can generate the corresponding Grignard reagent, 2-(difluoromethyl)phenylmagnesium bromide. This organometallic intermediate is also a valuable synthetic tool. stackexchange.com

Investigation of the Carbon-Fluorine Bond Reactivity in the Difluoromethyl Group

The difluoromethyl (CHF₂) group is often considered a bioisostere for hydroxyl or thiol groups, but its chemical manipulation, particularly the cleavage of the strong C-F bonds, presents a considerable synthetic challenge. Overcoming the high bond dissociation energy of C-F bonds is key to the further functionalization of this moiety.

C-F Bond Activation Strategies

Activating the inert C-F bonds in the difluoromethyl group typically requires overcoming a significant energy barrier. Modern synthetic methods have enabled these transformations under increasingly mild conditions. General strategies often involve generating highly reactive intermediates or using catalysts to lower the activation energy. These approaches include photoredox catalysis and metal-free methods, which offer pathways to novel molecular architectures.

Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. nih.govnih.gov This strategy often involves a photocatalyst that, upon light excitation, can engage in a single-electron transfer (SET) with a substrate to generate a radical intermediate. In the context of compounds like this compound, this can lead to the formation of an α,α-difluorobenzyl radical.

While specific studies on this compound are not prevalent, the reactivity can be inferred from studies on related trifluoromethylarenes. For instance, the selective C-F bond cleavage of trifluoromethylarenes can be achieved to produce difluoroalkyl radicals. acs.org These reactive species can then be trapped by various nucleophiles or coupling partners. A general mechanism involves the reduction of the trifluoromethylarene by an excited photocatalyst to form a radical anion, which then expels a fluoride (B91410) ion to give the α,α-difluorobenzyl radical. This radical can then participate in subsequent bond-forming reactions. For example, visible-light-induced C-F activation has been used for the difluoroalkylation of indoles using trifluoromethylated arenes. nih.gov

A plausible light-driven process for this compound would similarly involve the generation of the 2-bromo-α,α-difluorobenzyl radical, which could then be used in various synthetic applications. The choice of photocatalyst and reaction conditions is crucial for controlling the reaction pathway and achieving high selectivity. nih.govrsc.org

Table 1: Examples of Light-Driven C-F Bond Activation (General) This table presents generalized findings for difluoromethyl and trifluoromethyl arenes due to the absence of specific data for this compound.

| Substrate Type | Reaction Type | Catalyst/Conditions | Product Type | Ref. |

|---|---|---|---|---|

| Trifluoromethylarenes | Defluoroalkylation of Indoles | Aryl Disulfide/Visible Light | gem-Difluoroalkylindoles | nih.gov |

| Trifluoromethyl Alkenes | Defluorinative Alkylation | Tetrabutylammonium Decatungstate (TBADT)/Visible Light | gem-Difluoroalkenes | nih.gov |

| Trifluoromethylarenes | Defluoroalkylation with Hydrazones | 4CzIPN/Visible Light | Difluoroarylethylamines | acs.org |

The development of transition-metal-free methods for C-F bond functionalization is highly desirable to avoid potential metal contamination in final products, particularly for pharmaceutical applications. rsc.org These methods often rely on the use of strong bases, organocatalysts, or photochemical conditions without metal catalysts. nih.govrsc.org

One approach involves the use of a base to deprotonate the CHF₂ group, generating a difluorinated carbanion. However, this is challenging due to the pKa of the C-H bond and the potential for subsequent α-elimination to form a difluorocarbene. A more common strategy for related trifluoromethylarenes involves reductive C-F cleavage. For instance, the combination of a Lewis base and a disilane (B73854) reagent can promote the replacement of a fluorine atom. sigmaaldrich.com

Photocatalytic, metal-free methods have also been developed. An aryl disulfide, for example, can mediate the C-F bond activation of trifluoromethyl groups under visible light to generate valuable gem-difluoroalkyl compounds in a redox-neutral process. nih.gov Another strategy employs benzenethiol (B1682325) as a photocatalyst under light irradiation to achieve single C-F bond activation in trifluoroacetamides. These examples highlight the potential for functionalizing the difluoromethyl group in this compound without the need for transition metals.

Defluorinative Coupling Methodologies

Defluorinative coupling represents a direct approach to transform a C-F bond into a new C-C or C-heteroatom bond. These reactions proceed by activating one or more C-F bonds, followed by coupling with a suitable reaction partner.

For difluoromethylarenes, these transformations are less common than for their trifluoromethyl counterparts. However, principles from trifluoromethylarene chemistry can be applied. Photocatalytic methods have been successful in the defluorinative coupling of trifluoromethyl alkenes with alkanes to form gem-difluoroalkenes. nih.gov This type of reaction involves the generation of a difluoroalkyl radical intermediate, which then couples with a partner. Similarly, the cross-coupling between difluorocarbene and carbene-derived intermediates has been developed to synthesize gem-difluoroolefins. acs.org

In the case of this compound, a hypothetical defluorinative coupling could involve the initial generation of a 2-bromo-α,α-difluorobenzyl radical or anion, which would then be trapped by an electrophile or a coupling partner. The presence of the C-Br bond adds another layer of complexity, as it could potentially compete in reactivity, especially in reactions involving transition metals or strong reducing agents.

Aromatic Ring Reactivity and Functionalization

The benzene (B151609) ring of this compound is substituted with two electron-withdrawing groups: a bromine atom and a difluoromethyl group. Both groups deactivate the ring towards electrophilic attack compared to unsubstituted benzene.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), the regiochemical outcome is governed by the electronic and steric effects of the substituents already present on the ring. uci.edumasterorganicchemistry.com The bromine atom is a deactivating but ortho, para-directing group due to the interplay between its electron-withdrawing inductive effect and electron-donating resonance effect. libretexts.org The difluoromethyl group (-CHF₂) is strongly deactivating and meta-directing due to its powerful electron-withdrawing inductive effect. libretexts.org

When both groups are present on the ring, their directing effects must be considered in concert. For this compound:

The bromine atom directs incoming electrophiles to positions 4 and 6 (ortho and para to Br).

The difluoromethyl group directs to positions 4 and 6 (meta to CHF₂).

Thus, the directing effects of both groups reinforce each other, strongly favoring substitution at the C4 and C6 positions. Steric hindrance from the adjacent difluoromethyl group might slightly disfavor substitution at the C6 position compared to the C4 position. Therefore, the major product in an electrophilic aromatic substitution reaction, such as nitration or halogenation, is expected to be the 1-bromo-2-(difluoromethyl)-4-substituted benzene isomer.

However, the strongly deactivated nature of the ring means that harsh reaction conditions are typically required for EAS reactions like Friedel-Crafts alkylation or acylation. nih.govwikipedia.orglibretexts.org In fact, Friedel-Crafts reactions often fail on aromatic rings bearing strongly deactivating groups. libretexts.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound This table is based on established principles of electrophilic aromatic substitution.

| Reaction Type | Reagents | Expected Major Product(s) | Rationale | Ref. |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-Bromo-4-nitro-2-(difluoromethyl)benzene | Both -Br and -CHF₂ direct to the C4 and C6 positions. C4 is sterically more accessible. | uci.edulibretexts.org |

| Bromination | Br₂, FeBr₃ | 1,4-Dibromo-2-(difluoromethyl)benzene | Both -Br and -CHF₂ direct to the C4 and C6 positions. C4 is sterically more accessible. | masterorganicchemistry.comlibretexts.org |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction unlikely to proceed | The ring is strongly deactivated by two electron-withdrawing groups. | nih.govlibretexts.org |

Lack of Specific Research Data Precludes Article Generation on C-H Functionalization of this compound

Despite a comprehensive search of scientific literature and chemical databases, specific and detailed experimental data on the C-H functionalization of the compound this compound is not available. Consequently, the generation of a scientifically accurate and detailed article with data tables, as per the user's request, cannot be fulfilled at this time.

The absence of such specific data, including reaction conditions, catalysts, reagents, yields, and product characterization for the C-H functionalization of this particular compound, makes it impossible to construct the requested in-depth article and accompanying data tables. The generation of scientifically sound and non-hallucinatory content is paramount, and without a foundation in published research, any attempt to create the specified article would be speculative and not meet the required standards of accuracy and authoritativeness.

Therefore, while the broader field of C-H functionalization is a rich and well-documented area of chemical research, the specific application to this compound appears to be a niche that has not yet been extensively reported in the available scientific literature.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For 1-Bromo-2-(difluoromethyl)benzene, a combination of ¹H, ¹³C, and ¹⁹F NMR studies provides a comprehensive understanding of its atomic connectivity and chemical environment.

¹H NMR Studies

Proton NMR (¹H NMR) spectroscopy of this compound reveals characteristic signals for the aromatic protons and the proton of the difluoromethyl group. The aromatic region typically displays a complex multiplet pattern due to the coupling between the non-equivalent aromatic protons. The proton of the difluoromethyl group (-CHF₂) is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.72-7.69 | m | |

| Aromatic-H | 7.50-7.46 | m | |

| Aromatic-H | 7.35-7.28 | m | |

| -CHF₂ | 6.85 | t | 56.4 |

Note: The specific assignments for the individual aromatic protons would require further 2D NMR analysis. The data presented is based on typical chemical shifts for similar structures and requires experimental verification from the full supplementary information of relevant studies.

¹³C NMR Investigations

Carbon-13 NMR (¹³C NMR) provides insight into the carbon framework of the molecule. The spectrum of this compound will show distinct signals for each of the seven carbon atoms. The carbon of the difluoromethyl group will exhibit a characteristic triplet due to one-bond coupling with the two fluorine atoms. The aromatic carbons will also show splitting patterns due to coupling with fluorine atoms, though with smaller coupling constants.

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-Br | 127.8 | ||

| C-CHF₂ | 130.5 | t | 22.7 |

| Aromatic C-H | 132.9 | ||

| Aromatic C-H | 128.5 | ||

| Aromatic C-H | 127.9 | ||

| Aromatic C-H | 124.9 | ||

| -CHF₂ | 114.2 | t | 240.1 |

Note: The assignments are based on predictive models and data from analogous compounds. Definitive assignments require consultation of the full experimental data.

¹⁹F NMR Analysis for Difluoromethyl Moieties

Fluorine-19 NMR (¹⁹F NMR) is particularly informative for fluorinated compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms of the difluoromethyl group. This signal will be split into a doublet by the adjacent proton.

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CHF₂ | -112.8 | d | 56.4 |

Note: The chemical shift is relative to a standard (e.g., CFCl₃). The exact value needs to be confirmed from experimental data.

Two-Dimensional NMR Techniques

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₇H₅BrF₂), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).

| Ion | Calculated Exact Mass | Observed Exact Mass |

| [M]⁺ | 205.9543 | Data not available |

Note: The calculated exact mass is for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F). The observed exact mass would need to be obtained from the full HRMS data.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal technique for the analysis of volatile and semi-volatile compounds such as this compound. uci.edumdpi.com This hyphenated method first separates the analyte from a mixture based on its boiling point and interactions with a stationary phase in a gas chromatograph. Subsequently, the mass spectrometer fragments the eluted compound, providing a unique mass spectrum that acts as a molecular fingerprint. mdpi.com

For this compound, the analysis would involve injection into a GC system, often equipped with a capillary column like a DB-5, which is suitable for separating halobenzenes. nih.gov The separated compound then enters the mass spectrometer, where it is typically subjected to electron ionization (EI). The resulting mass spectrum is characterized by a molecular ion peak (M⁺) and a series of fragment ions.

The molecular ion peak would appear as a doublet, characteristic of a bromine-containing compound, due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The expected fragmentation patterns for this compound would include:

Loss of a bromine atom: [M-Br]⁺, resulting in a significant peak corresponding to the difluoromethylphenyl cation.

Loss of the difluoromethyl group: [M-CHF₂]⁺, leading to a bromophenyl cation.

Formation of a tropylium (B1234903) ion or related aromatic cations: Common in the fragmentation of benzene (B151609) derivatives.

While specific experimental data for this compound is not widely published, analysis of related compounds like 1-bromo-2-fluorobenzene (B92463) and 1-bromo-2-methylbenzene in NIST databases provides insight into the expected fragmentation behavior of ortho-substituted bromobenzenes. nist.govnist.gov The combination of retention time from the GC and the fragmentation pattern from the MS allows for highly confident identification and quantification. nih.govnih.gov

Table 1: Predicted GC-MS Fragmentation Data for this compound

| Ion | Description | Predicted m/z |

| [C₇H₅BrF₂]⁺ | Molecular Ion (⁷⁹Br) | 205.95 |

| [C₇H₅BrF₂]⁺ | Molecular Ion (⁸¹Br) | 207.95 |

| [C₇H₅F₂]⁺ | Loss of Bromine ([M-Br]⁺) | 127.04 |

| [C₆H₄Br]⁺ | Loss of CHF₂ ([M-CHF₂]⁺) | 154.95 / 156.95 |

Note: The table presents predicted values based on the compound's structure and known fragmentation patterns of similar molecules.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that may have limited volatility or thermal stability, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful alternative to GC-MS. While this compound is amenable to GC-MS, LC-MS analysis is also feasible and can be particularly useful in complex matrices. In LC-MS, separation occurs in the liquid phase, followed by ionization and mass analysis. Common ionization techniques for such molecules include atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI). nih.gov

Predicted LC-MS data for this compound suggests several possible adducts that could be detected, depending on the ionization mode and mobile phase composition. uni.lu In positive ion mode, protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺ are commonly observed. uni.lu In negative ion mode, deprotonated molecules [M-H]⁻ or adducts with anions from the mobile phase, such as formate (B1220265) [M+HCOO]⁻, can be formed. uni.lu High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, confirming the elemental composition of the parent ion and its fragments.

Table 2: Predicted LC-MS Adducts and Collision Cross Section (CCS) Data for this compound

| Adduct | Ion Type | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | Positive | 206.96155 | 133.7 |

| [M+Na]⁺ | Positive | 228.94349 | 145.9 |

| [M+NH₄]⁺ | Positive | 223.98809 | 156.3 |

| [M-H]⁻ | Negative | 204.94699 | 137.9 |

| [M+HCOO]⁻ | Negative | 250.95247 | 153.4 |

Data sourced from predicted values on PubChemLite. uni.lu The m/z represents the mass-to-charge ratio of the adduct, and CCS provides information about the ion's shape in the gas phase.

Infrared (IR) and Raman Spectroscopy

For this compound, the IR spectrum is expected to show characteristic absorptions for a disubstituted benzene ring. spectroscopyonline.com The ortho-substitution pattern is typically confirmed by strong C-H out-of-plane bending (wagging) vibrations in the 770–735 cm⁻¹ range. spectroscopyonline.comspectra-analysis.com Other key expected absorptions include:

Aromatic C-H Stretch: Peaks typically appear just above 3000 cm⁻¹. spectroscopyonline.com

C-C Ring Stretching: A series of sharp peaks in the 1620–1400 cm⁻¹ region. spectroscopyonline.com

C-F Stretching: Strong absorptions from the difluoromethyl group, typically found in the 1100-1000 cm⁻¹ region.

C-Br Stretch: A weaker absorption in the lower frequency "fingerprint" region.

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Medium |

| C-C Ring Stretch | 1620 - 1400 | Medium-Strong | Strong |

| C-F Stretch (CHF₂) | 1100 - 1000 | Strong | Medium |

| C-H Out-of-Plane Bend (ortho) | 770 - 735 | Strong | Weak |

| Ring Bend | ~690 | Medium-Strong | Weak |

Note: This table is based on established group frequencies for substituted benzenes. spectroscopyonline.comspectroscopyonline.comspectra-analysis.com

X-ray Crystallography (if applicable for derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, such as packing in the crystal lattice.

A search of the current scientific literature and crystallographic databases did not yield any public reports on the single-crystal X-ray structure of this compound or its direct derivatives. Should such a study be performed, it would provide invaluable, precise data on the molecule's geometry, including the planarity of the benzene ring, the orientation of the difluoromethyl group relative to the ring, and the exact C-Br and C-F bond lengths. This information is crucial for computational modeling and for understanding the steric and electronic effects of the substituents.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These ab initio (from first principles) and Density Functional Theory (DFT) methods solve, or approximate solutions to, the Schrödinger equation for the molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the optimized geometry and electronic properties of molecules. For a molecule like 1-Bromo-2-(difluoromethyl)benzene, DFT calculations, often using functionals like B3LYP, can predict bond lengths, bond angles, and dihedral angles. researchgate.net

| Parameter | B3LYP/6-31+G(d,p) |

| Bond Lengths (Å) | |

| C1-Br | 1.898 |

| C2-Cl | 1.745 |

| C1-C2 | 1.399 |

| C2-C3 | 1.392 |

| C3-C4 | 1.396 |

| **Bond Angles (°) ** | |

| C2-C1-Br | 120.4 |

| C1-C2-Cl | 120.9 |

| C1-C2-C3 | 119.5 |

| Data derived from a study on 1-bromo-2-chlorobenzene. researchgate.net |

Ab initio molecular orbital methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for simplification. dtic.mil Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide a rigorous way to study electronic structure. dtic.milbohrium.com

For fluorinated benzenes, ab initio calculations have been used to determine ground-state properties such as orbital energies, gross orbital charges, net atomic charges, and dipole moments. ias.ac.in Such studies reveal the influence of fluorine substituents on the electronic properties of the benzene (B151609) ring. For instance, fluorine is characterized as a weak π-donor and a strong σ-attractor. ias.ac.in These calculations can also model the redistribution of charges upon electronic excitation, for example, from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), which can offer insights into photochemical reactions. ias.ac.in

Table 2: Calculated Dipole Moments (Debye) for Difluorobenzene Isomers Using Ab Initio and Other Methods (Note: This table demonstrates the application of ab initio methods to related fluorinated benzenes.)

| Molecule | 4-31G | 6-31G* | CNDO/2 | Experimental |

| o-difluorobenzene | 3.10 | 2.91 | 2.58 | 2.38 |

| m-difluorobenzene | 1.95 | 1.79 | 1.63 | 1.58 |

| p-difluorobenzene | 0.00 | 0.00 | 0.00 | 0.00 |

| Data derived from a study on difluorobenzenes. ias.ac.in |

The difluoromethyl (CF2H) group is of significant interest due to its unique properties, including its potential to act as a hydrogen bond donor. bohrium.com Theoretical studies on molecules containing a difluoromethyl group attached to an aromatic system are crucial for understanding its rotational preferences and non-covalent interactions.

Computational analysis, using methods like semiempirical molecular orbital theory and higher-level ab initio calculations, can be employed to study the different conformations of this compound. A key aspect to investigate is the orientation of the C-H bond of the difluoromethyl group relative to the bromine atom and the benzene ring. Studies on analogous systems have examined the possibility of intramolecular hydrogen bonding. bohrium.com For example, in a molecule where a difluoromethyl group can interact with a nearby carbonyl oxygen, calculations have shown that the hydrogen-bonded conformation is energetically more stable. bohrium.com This suggests that the difluoromethyl group can act as a weak hydrogen bond donor, with a typical interaction energy of about -1 kcal/mol. bohrium.com This hydrogen-bonding capability can be a critical factor in molecular recognition and the design of bioactive molecules. bohrium.com

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static molecules at 0 K, molecular dynamics (MD) simulations provide a way to study the behavior of molecules over time at finite temperatures. youtube.com MD simulations solve Newton's laws of motion for a system of atoms, using a force field to describe the potential energy. youtube.com

For this compound, an MD simulation could provide insights into:

Conformational Dynamics: How the difluoromethyl group rotates and flexes over time.

Solvent Interactions: The structure and dynamics of solvent molecules (e.g., water, ammonia) around the solute, and how they influence its conformation and stability. arxiv.org

Transport Properties: Predicting properties like diffusion coefficients in a given medium.

The accuracy of an MD simulation is highly dependent on the quality of the force field used. For novel molecules, these parameters may need to be developed or validated. Advanced techniques like ab initio molecular dynamics (AIMD) combine DFT calculations with molecular dynamics, offering a more accurate description of the electronic structure as the simulation progresses, which is particularly useful for studying chemical reactions or systems where electronic polarization is important. arxiv.org

Reactivity Prediction and Mechanistic Insights

Theoretical methods are invaluable for predicting the chemical reactivity of a molecule and elucidating potential reaction mechanisms.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative model for understanding chemical reactivity. It posits that many reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. libretexts.org The HOMO is the most available electron-donating orbital, while the LUMO is the most available electron-accepting orbital. libretexts.orgyoutube.com

For this compound, FMO theory can be used to predict its reactivity:

HOMO: The energy and location of the HOMO indicate the molecule's susceptibility to electrophilic attack. The presence of the electron-withdrawing bromine and difluoromethyl groups is expected to lower the energy of the HOMO compared to unsubstituted benzene, making it less reactive towards electrophiles. The HOMO is likely localized primarily on the benzene ring. researchgate.net

LUMO: The energy and location of the LUMO indicate susceptibility to nucleophilic attack. The LUMO is likely to have significant contributions from the carbon atoms attached to the bromine and difluoromethyl groups, as well as the antibonding σ* orbital of the C-Br bond. youtube.com A nucleophile would preferentially attack at the site where the LUMO is largest. youtube.com

The energy gap between the HOMO and LUMO is also a critical descriptor of chemical reactivity and stability. A large HOMO-LUMO gap generally implies high stability and low reactivity. DFT calculations are commonly used to compute the energies and visualize the shapes of these frontier orbitals. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interactions between orbitals. researchgate.net It provides a localized, Lewis-like description of the electron density in a molecule, allowing for the investigation of charge transfer and delocalization effects. wikipedia.orgwisc.edu In the context of this compound, NBO analysis elucidates the electronic structure by examining donor-acceptor interactions, which are quantified by the second-order perturbation stabilization energy, E(2).

A key aspect of NBO analysis is the identification of significant charge transfer interactions from occupied (donor) Lewis-type orbitals to unoccupied (acceptor) non-Lewis type orbitals. joaquinbarroso.com For this compound, significant interactions are expected between the lone pairs of the bromine and fluorine atoms, the π-orbitals of the benzene ring, and the antibonding orbitals (σ*) associated with the C-F and C-Br bonds. The highly polarized C-H bond of the difluoromethyl group can also act as a hydrogen bond donor, influencing intermolecular interactions. rsc.org

Table 1: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| π (C1-C2) | π* (C3-C4) | ~15-20 |

| π (C3-C4) | π* (C5-C6) | ~15-20 |

| LP (2) Br | σ* (C1-C2) | ~1-3 |

| LP (1) F | σ* (C-H) | ~0.5-2 |

| σ (C-H) | σ* (C-F) | ~2-5 |

Note: This table is illustrative and presents expected interactions and plausible energy ranges based on NBO analysis principles applied to similar aromatic compounds. Actual values would be derived from specific quantum chemical calculations.

Investigation of Transition States and Reaction Pathways

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions by mapping potential energy surfaces and identifying transition states. For this compound, a significant reaction pathway, analogous to that of other ortho-dihalobenzenes like 1-bromo-2-fluorobenzene (B92463), is the formation of a highly reactive benzyne (B1209423) intermediate. orgsyn.orgstackexchange.comechemi.com

This transformation can be initiated by reagents such as lithium amalgam or magnesium. stackexchange.comorientjchem.org Theoretical calculations can model this process by:

Reactant Optimization: Determining the ground-state geometry and energy of this compound.

Transition State Search: Locating the transition state structure for the elimination of a bromine species. For example, in a reaction with lithium, this would be the transition state for LiBr elimination. Quantum chemical calculations can determine the activation energy required to reach this state. researchgate.net

Product Optimization: Calculating the structure and energy of the resulting benzyne intermediate.

The energy difference between the reactants, transition state, and products allows for the determination of the reaction's thermodynamic and kinetic feasibility. Studies on similar molecules have shown that photodissociation pathways, involving excitation to singlet states followed by crossing to antibonding states localized on the carbon-halogen bond, are also important mechanisms that can be computationally explored. researchgate.net

Table 2: Hypothetical Computed Energies for a Benzyne Formation Pathway

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | This compound | 0.0 |

| Transition State | Structure corresponding to the elimination of 'Br' | Calculated Value (e.g., +15 to +30) |

| Intermediate | 3-(difluoromethyl)benzyne | Calculated Value (e.g., +5 to +20) |

Note: This table presents a hypothetical reaction coordinate. The specific energies are dependent on the computational method (e.g., DFT, ab initio), basis set, and the specific reaction conditions being modeled.

Prediction of Spectroscopic Parameters

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic features of molecules, providing a direct link between structure and spectral data. For this compound, methods like Density Functional Theory (DFT) can be used to predict NMR, IR, and Raman spectra with a high degree of accuracy. nih.govresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational models can predict the chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F nuclei. The prediction of ¹⁹F NMR spectra is particularly valuable for fluorinated compounds. worktribe.com DFT methods, such as those employing the B3LYP functional, are commonly used to optimize the molecular geometry, after which the NMR shielding tensors are calculated using methods like Gauge-Independent Atomic Orbital (GIAO). worktribe.com The calculated shielding constants are then converted to chemical shifts by referencing them against a standard compound (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F). worktribe.com

Table 3: Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

| Aromatic Protons (H) | ~7.2 - 7.8 |

| Difluoromethyl Proton (H) | ~6.5 - 7.0 (triplet) |

| Aromatic Carbons (C) | ~110 - 140 |

| Difluoromethyl Carbon (C) | ~115 - 125 (triplet) |

| Fluorine (F) | ~(-110) - (-120) (doublet) |

Note: These are approximate values based on typical ranges for similar structures. Precise prediction requires specific DFT calculations.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies observed in Fourier-transform infrared (FT-IR) and FT-Raman spectra can be predicted computationally. nih.gov After geometry optimization, a frequency calculation is performed to determine the harmonic vibrational modes. nih.gov The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.netnih.gov These calculations also yield IR intensities and Raman activities, which aids in the assignment of experimental spectral bands to specific vibrational modes, such as C-H, C-F, and C-Br stretching and bending. researchgate.net

Table 4: Selected Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) |

| Aromatic C-H Stretch | ~3050 - 3100 |

| C-F Symmetric/Asymmetric Stretch | ~1100 - 1300 |

| C-Br Stretch | ~550 - 650 |

| Aromatic Ring C=C Stretch | ~1400 - 1600 |

| C-H Rock/Bend | ~750 - 900 |

Note: These frequency ranges are illustrative and based on calculations for similar brominated and fluorinated benzene derivatives.

Applications As a Building Block in Complex Molecule Synthesis

Role in the Construction of Functionalized Aromatic and Heteroaromatic Systems

The dual reactivity of 1-bromo-2-(difluoromethyl)benzene makes it an invaluable synthon for creating complex, functionalized aromatic and heteroaromatic structures. The bromo-substituent provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These methodologies enable the introduction of a wide range of substituents, including alkyl, aryl, and amino groups, at the 2-position of the difluoromethylated benzene (B151609) ring.

Furthermore, the difluoromethyl group influences the reactivity of the aromatic ring and can participate in various transformations. The synthesis of functionalized aromatic systems often involves the strategic manipulation of the bromine atom. For instance, ortho-lithiation directed by the difluoromethyl group, followed by quenching with an electrophile, can introduce functionality adjacent to the CF2H group, although this can be challenging. More commonly, the bromine is converted to other functional groups via coupling reactions.

In the synthesis of heteroaromatic systems, this compound can be used to introduce the 2-(difluoromethyl)phenyl moiety into heterocyclic scaffolds. This is particularly relevant in medicinal chemistry, where the incorporation of this group can significantly modulate the biological activity of the parent heterocycle. For example, it can be coupled with various heterocyclic boronic acids or stannanes to produce difluoromethylated biaryl systems, which are common motifs in pharmaceuticals. The synthesis of difluoromethylated benzimidazo[2,1-a]isoquinolin-6(5H)-ones has been achieved through radical cascade cyclization, demonstrating the utility of related difluoromethyl-containing precursors in building complex heterocyclic frameworks. acs.org

Precursor for Bioactive Molecule Scaffolds

The difluoromethyl group is recognized as a bioisostere of hydroxyl, thiol, or amino groups, capable of enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. researchgate.net Consequently, this compound is a highly sought-after precursor for the synthesis of bioactive molecules across various therapeutic areas.

The introduction of the 2-(difluoromethyl)phenyl scaffold has been a key strategy in the development of novel pharmaceuticals and agrochemicals. psu.edu The unique properties of the CF2H group can lead to improved pharmacokinetic and pharmacodynamic profiles of the resulting molecules. researchgate.net Research has shown that difluoromethylated compounds are prevalent in numerous bioactive molecules, including those with applications in medicinal chemistry and agrochemistry. rsc.orgnih.gov The ability to use this compound in coupling reactions allows for its incorporation into a wide array of molecular architectures, leading to the discovery of new biologically active compounds. Natural product-inspired synthesis approaches have also highlighted the importance of exploring biologically-relevant chemical spaces, where building blocks like this compound can be used to create novel scaffolds with unique biological functions. nih.gov

Table 1: Examples of Bioactive Scaffolds Derived from Difluoromethylated Precursors

| Scaffold Type | Synthetic Strategy | Potential Application | Reference |

|---|---|---|---|

| Difluoromethylated Heterocycles | Photoredox-catalyzed C-H difluoromethylation | Pharmaceuticals, Agrochemicals | researchgate.netrsc.org |

| Benzimidazo[2,1-a]isoquinolin-6(5H)-ones | Radical cascade cyclization | Medicinal Chemistry | acs.org |

Enabling Synthesis of Diverse Difluoromethylated Architectures

The development of new synthetic methods has expanded the utility of this compound in creating a diverse range of difluoromethylated architectures. researchgate.net Over the past few decades, significant progress has been made in developing efficient strategies for incorporating the CF2H group into target molecules. researchgate.net These methods include radical, transition-metal-catalyzed, nucleophilic, and electrophilic difluoromethylation reactions.

This compound is a key starting material in many of these transformations. For example, it can undergo palladium-catalyzed cross-coupling reactions to generate more complex difluoromethylated aromatic compounds. researchgate.net Furthermore, the bromine atom can be converted into a boronic ester, which can then be used in Suzuki couplings to build even more elaborate structures. The development of photoredox catalysis has opened up new avenues for the difluoromethylation of heterocycles, providing access to a wide range of CF2H-containing molecules under mild reaction conditions. rsc.org These advancements allow chemists to design and synthesize novel molecular architectures with precisely placed difluoromethyl groups, enabling the exploration of new chemical space and the development of molecules with tailored properties. researchgate.net

Utilization in the Development of Advanced Materials

The unique electronic properties conferred by the difluoromethyl group also make this compound a valuable building block for the synthesis of advanced materials. The introduction of fluorine-containing groups can significantly alter the optical and electronic properties of organic materials, making them suitable for applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and liquid crystals.

For instance, the incorporation of the 2-(difluoromethyl)phenyl moiety can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a conjugated system. This tuning of the electronic bandgap is crucial for designing materials with specific light-emitting or charge-transporting properties. Research into emitters exhibiting thermally activated delayed fluorescence (TADF) has utilized acceptor moieties with trifluoromethyl groups, a related class of compounds, to achieve high efficiency. rsc.org The principles from such research can be extended to materials derived from this compound, suggesting its potential in creating novel materials for optoelectronic applications. The ability to form diverse structures through cross-coupling reactions allows for the systematic modification of material properties, paving the way for the development of next-generation organic electronic devices.

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name | Molecular Formula |

|---|---|

| 1,3-Bis(trifluoromethyl)-5-bromobenzene | C8H3BrF6 |

| This compound | C7H5BrF2 |

| 1-Bromo-2,3-difluorobenzene (B1273032) | C6H3BrF2 |

| 1-Bromo-2,4-difluorobenzene | C6H3BrF2 |

| 1-Bromo-2,6-difluorobenzene (B153491) | C6H3BrF2 |

| 1-Bromo-2-fluorobenzene (B92463) | C6H4BrF |

| 1-Bromo-2-methyl-3-nitrobenzene | C7H6BrNO2 |

| 1-Bromo-3-(2,2-difluoroethoxymethoxy)benzene | C9H9BrF2O2 |

| 1-Bromo-5,5,6,6-tetrafluorocyclohex-1-ene | C6H5BrF4 |

| 2,2-difluoro-2-(naphthalen-1-yl)acetic acid | C12H8F2O2 |

| 2,2-difluoro-2-(thiophen-2-yl)acetic acid | C6H4F2O2S |

| 2-Bromo-1,4-difluorobenzene | C6H3BrF2 |

| 2-Bromo-1-(difluoromethyl)benzene | C7H5BrF2 |

| 2-Bromobenzaldehyde diethyl acetal | C11H15BrO2 |

| 2-Bromobenzyl alcohol | C7H7BrO |

| 3-Bromobenzotrifluoride | C7H4BrF3 |

| 4-Bromobenzotrifluoride | C7H4BrF3 |

| 4-Bromo-2-fluoro-1-iodobenzene | C6H3BrFI |

| Ethyl 4-bromo-4,4-difluorobutyrate | C6H9BrF2O2 |

| Ethyl crotonate | C6H10O2 |

| m-Bromo-alpha,alpha,alpha-trifluorotoluene | C7H4BrF3 |

| Methyl 2-bromobenzoate | C8H7BrO2 |

| Methyl acrylate | C4H6O2 |

| o-Bromoaniline | C6H6BrN |

| o-Bromobenzenediazonium hexafluorophosphate | C6H4BrF6N2P |

| α,α-difluoropropanoic acid | C3H4F2O2 |

Perspectives in Medicinal Chemistry and Agrochemical Research

Strategic Incorporation of Difluoromethyl Groups in Molecular Design

The introduction of fluorinated motifs, particularly the difluoromethyl (CF₂H) group, into bioactive molecules is a widely adopted strategy in medicinal chemistry. nih.gov This group possesses a unique combination of properties that can be leveraged to enhance the performance of drug candidates. nih.gov Unlike the more common trifluoromethyl group, the CF₂H group is recognized for its ability to act as a weak hydrogen bond donor, a property that significantly influences its interaction with biological targets. beilstein-journals.orgbohrium.comjst.go.jp

The incorporation of a CF₂H group can modulate several key molecular attributes:

Lipophilicity: It can increase the lipophilicity of a molecule, which is a critical factor for its ability to cross cell membranes. nih.govnih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₂H group and the molecule as a whole more resistant to metabolic breakdown. nih.gov

Bioisosteric Replacement Strategies with Aryl Difluoromethyl Scaffolds

Bioisosteric replacement is a fundamental tactic in drug design where one functional group is replaced by another with similar physical or chemical properties to enhance the molecule's biological activity or pharmacokinetic profile. nih.govprinceton.edu The difluoromethyl group is a notable bioisostere for several common functional groups found in pharmaceuticals, including the hydroxyl (-OH), thiol (-SH), and sometimes the amine (-NH₂) or amide groups. nih.govbeilstein-journals.orgnih.govacs.org

The replacement of these groups with a CF₂H moiety on an aryl scaffold, such as in 1-bromo-2-(difluoromethyl)benzene, offers several advantages:

Improved Metabolic Stability: The hydroxyl and thiol groups are often sites of metabolic oxidation. Replacing them with the metabolically robust CF₂H group can significantly prolong the drug's half-life. nih.govnih.gov

Access to Novel Chemical Space: The use of aryl difluoromethyl scaffolds provides access to novel molecular architectures that may exhibit improved pharmacological properties compared to their non-fluorinated counterparts. nih.gov

Influence of the Difluoromethyl Group on Molecular Interactions (e.g., hydrogen bonding with target proteins)

A defining characteristic of the difluoromethyl group is its capacity to function as a hydrogen bond donor. beilstein-journals.orgbohrium.comjst.go.jp The strong electron-withdrawing nature of the two fluorine atoms polarizes the C-H bond, making the hydrogen atom sufficiently acidic to engage in hydrogen bonding with electron-rich atoms like oxygen or nitrogen, which are common in the active sites of proteins. beilstein-journals.orgnih.gov

Quantum mechanical calculations estimate the binding energy of a CF₂H···O interaction to be between 1.0 and 5.5 kcal/mol. beilstein-journals.org While generally weaker than conventional hydrogen bonds from -OH or -NH groups, this interaction is significant enough to contribute to the binding affinity and selectivity of a drug candidate. beilstein-journals.orgnih.gov This "lipophilic hydrogen bond donor" character is particularly valuable because it combines the ability to form specific interactions with an increase in lipophilicity, a combination not typically offered by traditional hydrogen bond donors. bohrium.com The direct attachment of the CF₂H group to aromatic systems can further enhance its hydrogen bond donating capacity. beilstein-journals.org

Modulating Pharmacokinetic and Pharmacodynamic Properties through Fluorination

Fluorination is a powerful and widely used strategy in medicinal chemistry to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, which collectively determine the pharmacokinetic profile. researchgate.netmdpi.com The introduction of fluorine can also impact the pharmacodynamic profile by altering how a drug interacts with its biological target. researchgate.netnih.gov

Key effects of fluorination include:

Enhanced Metabolic Stability: The strength of the C-F bond makes fluorinated compounds less susceptible to metabolic degradation by enzymes like cytochrome P450. mdpi.com

Increased Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to permeate biological membranes. ugent.be This is a critical factor for oral bioavailability.

Modulation of pKa: The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can influence a drug's solubility, absorption, and binding affinity to its target. mdpi.com

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can lock it into a more bioactive shape for interacting with its target receptor.

Role of Bromine in Enhancing Molecular Diversity for Biological Screening

The inclusion of a bromine atom in a potential drug molecule is another established strategy for enhancing molecular diversity and improving pharmacological properties. ump.edu.plump.edu.plsemanticscholar.org Bromine offers a unique set of characteristics that can be exploited in drug design. tethyschemical.com

One of the most significant contributions of bromine is its ability to participate in halogen bonding . acs.orgnih.govacs.org This is a non-covalent interaction where the bromine atom acts as a Lewis acid, interacting with a Lewis base such as a carbonyl oxygen or a nitrogen atom in a protein's binding site. acs.org The strength of this interaction is comparable to a hydrogen bond and is highly directional, allowing for precise, high-affinity binding to a biological target. acs.orgresearchgate.net

The introduction of bromine can lead to:

Increased Therapeutic Activity: By forming halogen bonds, bromine can enhance the binding affinity and selectivity of a ligand for its target. ump.edu.plresearchgate.net

Improved Pharmacokinetics: Bromination can positively influence the metabolism and duration of action of a drug. ump.edu.plsemanticscholar.org

Enhanced Membrane Permeability: The lipophilic nature of bromine can facilitate better penetration of cell membranes. researchgate.net

Case Studies of Analogues in Pharmaceutical Research

While direct pharmaceutical applications of this compound are not extensively documented in publicly available research, the structural motifs it contains are present in various compounds explored in medicinal chemistry. The bromo-difluoromethylphenyl scaffold serves as a valuable building block for creating analogues targeting a range of diseases.

For example, research into inhibitors of p38α MAP kinase , a target for inflammatory diseases and cancer, has explored complex molecules with substituted aryl rings. nih.govacs.orgnih.govrsc.org Similarly, inhibitors of the mitotic kinesin Eg5 , a target for cancer chemotherapy, often feature substituted phenyl rings where halogens and other groups are used to optimize activity. benthamdirect.commdpi.comsums.ac.irmdpi.comnih.gov

The table below presents hypothetical data for analogues based on scaffolds where the functional groups of this compound could be strategically employed to probe structure-activity relationships.

| Compound | Target | Key Structural Feature | Observed Effect (Hypothetical) |

|---|---|---|---|

| Analog A | p38α MAP Kinase | Difluoromethylphenyl group interacting with the hinge region. | Moderate inhibitory activity (IC₅₀ = 500 nM). The CF₂H group forms a weak hydrogen bond with the protein backbone. |

| Analog B | p38α MAP Kinase | Bromophenyl group occupying a hydrophobic pocket. | Increased potency (IC₅₀ = 150 nM) due to favorable halogen bonding with a carbonyl oxygen in the active site. |

| Analog C | Eg5 Kinesin | Core scaffold with a 2-(difluoromethyl)phenyl substituent. | Cell cycle arrest in cancer cell lines. The CF₂H group improves metabolic stability compared to a hydroxyl analog. |

| Analog D | Eg5 Kinesin | Core scaffold with a 2-bromo-phenyl substituent. | Enhanced anti-proliferative activity. The bromine atom increases lipophilicity, leading to better cell permeability. |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for Difluoromethylated Aryl Bromides